molecular formula C15H12ClN3O4S B4196087 N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide

N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide

Cat. No. B4196087
M. Wt: 365.8 g/mol
InChI Key: DOTYTZDJJVDMRN-UHFFFAOYSA-N
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Description

N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide, also known as 4-CPA-3NBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide is not fully understood, but it is believed to involve the formation of a stable complex with nitric oxide. This complex is highly fluorescent, allowing for the detection of nitric oxide in real-time. Additionally, N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide has been shown to exhibit antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This effect may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the key advantages of N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide is its high selectivity for nitric oxide, which allows for the detection of this molecule in complex biological systems. However, one limitation of this compound is its relatively short half-life, which may limit its utility in certain applications.

Future Directions

There are many potential future directions for research on N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide. One area of interest is the development of new fluorescent probes based on this compound that exhibit improved selectivity and sensitivity for nitric oxide. Additionally, there is interest in exploring the potential therapeutic applications of N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Overall, the unique properties of N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide make it a promising candidate for further investigation in a wide range of scientific research applications.

Scientific Research Applications

The unique chemical properties of N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide make it an ideal candidate for a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of nitric oxide in biological systems. Nitric oxide is a critical signaling molecule that plays a key role in a wide range of physiological processes, and the ability to detect it in real-time is of great interest to researchers.

properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfanylacetyl]-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c16-11-4-6-13(7-5-11)24-9-14(20)17-18-15(21)10-2-1-3-12(8-10)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYTZDJJVDMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-chlorophenyl)sulfanyl]acetyl}-3-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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